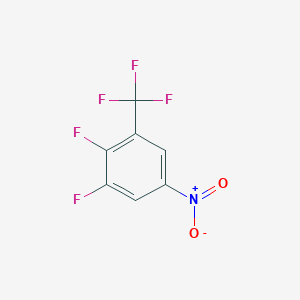
1-(Trifluoromethyl)-2,3-difluoro-5-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Trifluoromethyl)-2,3-difluoro-5-nitrobenzene is an organic compound characterized by the presence of trifluoromethyl, difluoro, and nitro functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable precursor such as 2,3-difluoronitrobenzene is reacted with a trifluoromethylating agent under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high selectivity and minimize by-products. Common reagents used in industrial synthesis include trifluoromethyl iodide and copper catalysts .
Chemical Reactions Analysis
Types of Reactions: 1-(Trifluoromethyl)-2,3-difluoro-5-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.
Major Products:
Reduction of Nitro Group: 1-(Trifluoromethyl)-2,3-difluoroaniline.
Substitution Reactions: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(Trifluoromethyl)-2,3-difluoro-5-nitrobenzene is largely dependent on its functional groups:
Trifluoromethyl Group: Enhances the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological targets.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby modulating their activity.
Receptor Modulation: It can interact with cellular receptors, altering signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
- 1-(Trifluoromethyl)-2,3-difluoro-4-nitrobenzene
- 1-(Trifluoromethyl)-2,4-difluoro-5-nitrobenzene
- 1-(Trifluoromethyl)-3,4-difluoro-5-nitrobenzene
Uniqueness: 1-(Trifluoromethyl)-2,3-difluoro-5-nitrobenzene is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The combination of trifluoromethyl, difluoro, and nitro groups provides a distinct set of chemical properties that can be leveraged in various applications .
Properties
Molecular Formula |
C7H2F5NO2 |
|---|---|
Molecular Weight |
227.09 g/mol |
IUPAC Name |
1,2-difluoro-5-nitro-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H2F5NO2/c8-5-2-3(13(14)15)1-4(6(5)9)7(10,11)12/h1-2H |
InChI Key |
HHMKUUNQEOHQMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(2-Methylpropyl)-1H-1,2,3-triazol-4-YL]methanamine](/img/structure/B14860868.png)
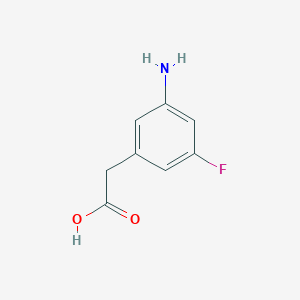
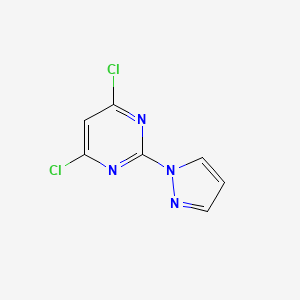
![(1R,5R,6S,7R,17R)-7-hydroxy-5,6,7-trimethyl-4-methylidene-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B14860880.png)
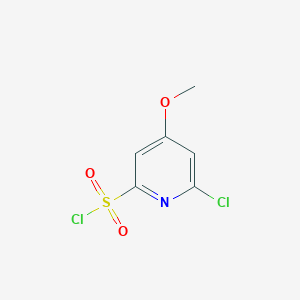
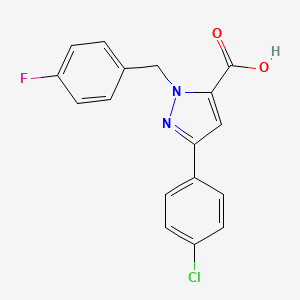
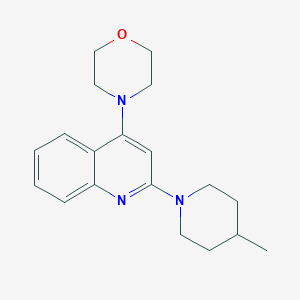
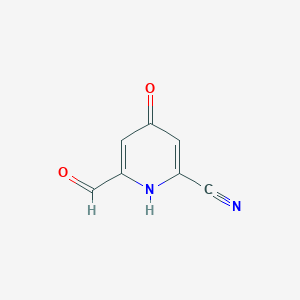
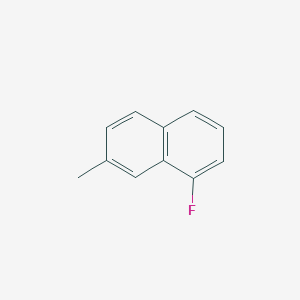
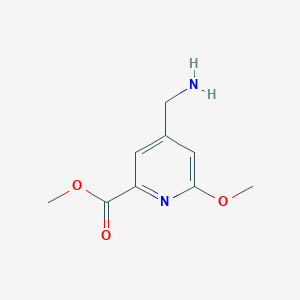
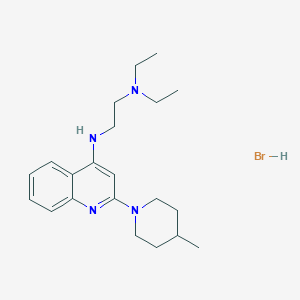
![methyl 2-[(1S,2S,5S,6S,10S,11R,13R,14R,16S)-6-(furan-3-yl)-2,10-dihydroxy-1,5,15,15-tetramethyl-8,17-dioxo-7,18-dioxapentacyclo[11.3.1.111,14.02,11.05,10]octadecan-16-yl]acetate](/img/structure/B14860921.png)
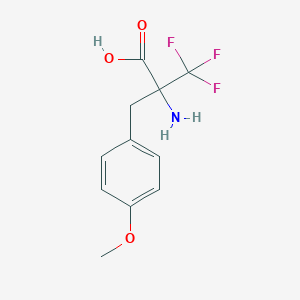
![(5R,6S,7R)-5-(3,4-dimethoxyphenyl)-4-methoxy-6,7-bis(methoxymethyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole](/img/structure/B14860928.png)
